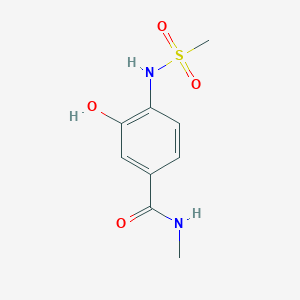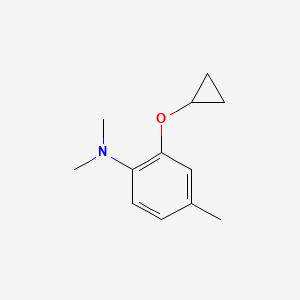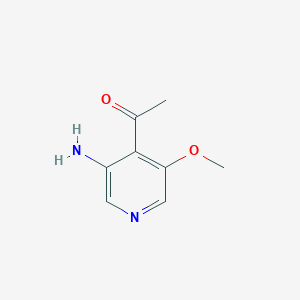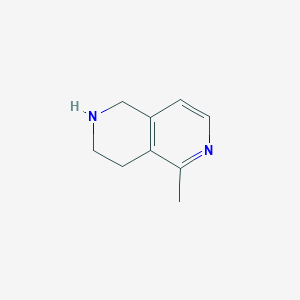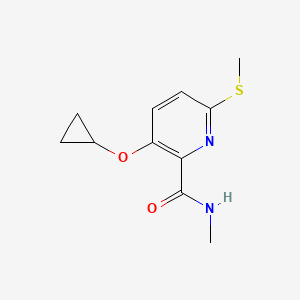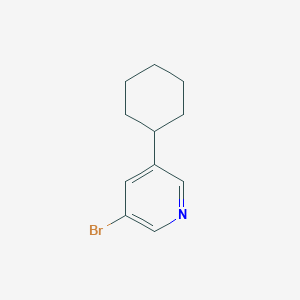
3-Acetyl-5-aminoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-aminoisonicotinaldehyde is an organic compound with the molecular formula C8H8N2O2. It is a derivative of isonicotinaldehyde, featuring both an acetyl group and an amino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-aminoisonicotinaldehyde typically involves the acetylation of 5-aminoisonicotinaldehyde. One common method is to react 5-aminoisonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of solvents and catalysts that can be easily recycled and reused is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-aminoisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-5-aminoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-aminoisonicotinaldehyde involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-4-hydroxyquinoline: Known for its antimicrobial properties.
5-Amino-2-methylpyridine: Used in the synthesis of pharmaceuticals.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Studied for their potential as antimicrobial agents.
Uniqueness
3-Acetyl-5-aminoisonicotinaldehyde is unique due to the presence of both an acetyl and an amino group on the isonicotinaldehyde backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-acetyl-5-aminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)6-2-10-3-8(9)7(6)4-11/h2-4H,9H2,1H3 |
Clave InChI |
IMDUSLFXNWBDOU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=CC(=C1C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






